molecular formula C14H11N3O6S B11079728 3-Methyl-N-(3-nitrophenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

3-Methyl-N-(3-nitrophenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

Cat. No.: B11079728
M. Wt: 349.32 g/mol
InChI Key: SFDHNYQKWCRAOK-UHFFFAOYSA-N
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Description

3-Methyl-N-(3-nitrophenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is a complex organic compound with a unique structure that combines a benzoxazole ring with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(3-nitrophenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide typically involves multiple steps. One common method starts with the preparation of the benzoxazole ring, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow techniques and advanced purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-(3-nitrophenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.

Scientific Research Applications

3-Methyl-N-(3-nitrophenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Medicine: Its structure suggests potential as a pharmaceutical agent, possibly as an antimicrobial or anti-inflammatory compound.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-Methyl-N-(3-nitrophenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives and sulfonamides, such as:

  • 3-Methyl-N-(3-methylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide
  • 3-Methyl-N-(3-chlorophenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

Uniqueness

What sets 3-Methyl-N-(3-nitrophenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide apart is its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

Molecular Formula

C14H11N3O6S

Molecular Weight

349.32 g/mol

IUPAC Name

3-methyl-N-(3-nitrophenyl)-2-oxo-1,3-benzoxazole-6-sulfonamide

InChI

InChI=1S/C14H11N3O6S/c1-16-12-6-5-11(8-13(12)23-14(16)18)24(21,22)15-9-3-2-4-10(7-9)17(19)20/h2-8,15H,1H3

InChI Key

SFDHNYQKWCRAOK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)[N+](=O)[O-])OC1=O

Origin of Product

United States

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